Crystallographically Validated Binding to the Aar2/RNaseH Protein–Protein Interface Distinguishes This Fragment from Non-Binders in the F2X-Universal Library
In a large-scale crystallographic fragment screen of >1,000 compounds (F2X-Universal Library) against the Aar2/RNaseH protein complex, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine (fragment P05G05; PDB ligand VJI) was identified as one of 269 hits distributed across 10 distinct binding sites, and its binding pose was experimentally resolved at 1.51 Å resolution (PDB 7FLU) [1][2]. The fragment exhibited a real-space correlation coefficient (RSCC) of 0.492 and an average occupancy of 0.44 in the best-fitted instance, confirming ordered, site-specific binding rather than adventitious surface association [3]. In contrast, the majority of the screened library (>73%) did not yield interpretable electron density under identical soaking and refinement conditions [1]. This binary differentiation—experimentally validated binding versus non-binding—provides a unique, de-risked starting point for fragment-growing and PPI-targeted medicinal chemistry that cannot be assumed for untested benzodioxane derivatives or generic diamines.
| Evidence Dimension | Crystallographic binding validation (hit vs. non-hit) in fragment screen |
|---|---|
| Target Compound Data | Hit status confirmed; RSCC = 0.492; occupancy = 0.44; resolution = 1.51 Å (PDB 7FLU) |
| Comparator Or Baseline | >731 non-hit compounds from the same F2X-Universal Library screen (no interpretable electron density detected under identical conditions) |
| Quantified Difference | Target compound is among the 269 hits out of >1,000 screened (hit rate ~26%); non-hit rate ~74% |
| Conditions | PanDDA analysis; Aar2/RNaseH protein complex; X-ray diffraction at 1.51 Å; fragment soaking and co-crystallization |
Why This Matters
Experimentally confirmed binding with resolved 3D coordinates eliminates the uncertainty of virtual screening predictions, enabling structure-guided optimization and reducing attrition in fragment-to-lead campaigns.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites. Journal of Medicinal Chemistry, 65(21), 14630–14641. View Source
- [2] RCSB Protein Data Bank. (2022). PDB Entry 7FLU: PanDDA analysis group deposition – Aar2/RNaseH in complex with fragment P05G05. View Source
- [3] RCSB Protein Data Bank. (2022). Ligand Validation Report for VJI in PDB Entry 7FLU. View Source
